molecular formula C24H22BrNO B10760098 (4'-{[Allyl(methyl)amino]methyl}-1,1'-biphenyl-4-YL)(4-bromophenyl)methanone

(4'-{[Allyl(methyl)amino]methyl}-1,1'-biphenyl-4-YL)(4-bromophenyl)methanone

Cat. No.: B10760098
M. Wt: 420.3 g/mol
InChI Key: YATCZCSDJCQNAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4’-{[Allyl(Methyl)Amino]Methyl}-1,1’-Biphenyl-4-Yl)(4-Bromophenyl)Methanone is an organic compound belonging to the class of benzophenones. Benzophenones are characterized by a ketone group attached to two phenyl groups. This compound is notable for its complex structure, which includes an allyl group, a methylamino group, and a bromophenyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-{[Allyl(Methyl)Amino]Methyl}-1,1’-Biphenyl-4-Yl)(4-Bromophenyl)Methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4’-{[Allyl(Methyl)Amino]Methyl}-1,1’-Biphenyl-4-Yl)(4-Bromophenyl)Methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4’-{[Allyl(Methyl)Amino]Methyl}-1,1’-Biphenyl-4-Yl)(4-Bromophenyl)Methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4’-{[Allyl(Methyl)Amino]Methyl}-1,1’-Biphenyl-4-Yl)(4-Bromophenyl)Methanone is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H22BrNO

Molecular Weight

420.3 g/mol

IUPAC Name

(4-bromophenyl)-[4-[4-[[methyl(prop-2-enyl)amino]methyl]phenyl]phenyl]methanone

InChI

InChI=1S/C24H22BrNO/c1-3-16-26(2)17-18-4-6-19(7-5-18)20-8-10-21(11-9-20)24(27)22-12-14-23(25)15-13-22/h3-15H,1,16-17H2,2H3

InChI Key

YATCZCSDJCQNAL-UHFFFAOYSA-N

Canonical SMILES

CN(CC=C)CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.